3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a piperidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common method involves the reaction of pyridazine with piperidine under specific conditions to form the pyridazin-3-yloxy piperidine intermediate. This intermediate is then reacted with benzonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine or benzonitrile rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds share the pyridazine ring and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring can have comparable chemical properties and applications.
Benzonitrile derivatives: These compounds feature the benzonitrile group and may exhibit similar reactivity and uses.
Uniqueness
3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is unique due to its combination of the pyridazine, piperidine, and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential as a versatile compound in various fields .
Properties
IUPAC Name |
3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-4-1-5-14(10-13)17(22)21-9-3-6-15(12-21)23-16-7-2-8-19-20-16/h1-2,4-5,7-8,10,15H,3,6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIZGQBMMHJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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